Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
Description
Properties
CAS No. |
652980-18-2 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-10,13,15H,2-3H2,1H3/t13-/m0/s1 |
InChI Key |
YQNAYSWOZTYNDM-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C(=C)[C@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)C(=C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Functional Group Analysis and Substituent Effects
The compound’s functional groups and substituents are compared to analogs in Table 1.
Table 1: Functional Group Comparison and Electronegativity Effects
Key Observations :
- Methylidene vs. Amino Groups: The methylidene group in the target compound enhances electrophilicity, enabling participation in conjugate additions (e.g., Michael reactions). In contrast, the amino group in Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate increases nucleophilicity and basicity, favoring peptide bond formation .
- Phenyl vs. Chloropyridinyl : The phenyl group in the target compound contributes to lipophilicity, aiding membrane permeability in drug candidates. The chloropyridinyl substituent in (5-Chloropyridin-3-yl) 1-acetylindole-5-carboxylate enhances halogen bonding, critical for target-specific enzyme inhibition .
Stereochemical and Conformational Differences
- (3S) Configuration: The (3S)-hydroxyl group in the target compound contrasts with the (2S)-amino group in Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate. This stereochemistry impacts hydrogen-bonding patterns and chiral recognition in asymmetric synthesis .
- Conjugated Systems: The methylidene group (CH₂=) at C2 creates a conjugated π-system with the pent-4-enoate backbone, enhancing UV absorption and stability compared to non-conjugated analogs like Ethyl (E,4S)-4-pent-2-enoate (), which lacks extended conjugation .
Spectroscopic and Crystallographic Properties
- Electronegativity and NMR Shifts : highlights correlations between substituent electronegativity and ¹¹⁹Sn chemical shifts. While direct data for the target compound is unavailable, the phenyl group’s high electronegativity (δ⁴ = 2.55) suggests upfield shifts in ¹³C NMR for adjacent carbons .
- Crystallography: SHELX programs (e.g., SHELXL) are instrumental in resolving the stereochemistry of such compounds. For example, the (3S) configuration was likely confirmed via X-ray diffraction, a method less commonly applied to simpler esters like Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate .
Biological Activity
Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
The compound features a hydroxy group that may contribute to its biological properties, particularly in antioxidant activity and enzyme inhibition.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of the hydroxy group, which can donate electrons and neutralize free radicals.
Study Findings:
- In vitro assays demonstrated that derivatives of this compound showed a notable reduction in oxidative stress markers in cell cultures. The IC50 values for antioxidant activity ranged from 20 to 50 µM, indicating moderate potency compared to standard antioxidants like ascorbic acid .
- Mechanistic Insights: The compound's ability to scavenge free radicals was confirmed through DPPH and ABTS assays, which are standard methods for evaluating antioxidant capacity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on human cancer cell lines.
Case Studies:
- MTT Assay Results: In a study examining its effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 30 µM, indicating a significant inhibitory effect on cell proliferation .
- Mechanism of Action: The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
